molecular formula C24H25N5O3S B2864278 5-(4-Phenylpiperazin-1-yl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile CAS No. 941245-18-7

5-(4-Phenylpiperazin-1-yl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile

Cat. No.: B2864278
CAS No.: 941245-18-7
M. Wt: 463.56
InChI Key: ZZEBOJCHFZQDBR-UHFFFAOYSA-N
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Description

5-(4-Phenylpiperazin-1-yl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C24H25N5O3S and its molecular weight is 463.56. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activities

This compound is related to a broader family of phenylpiperazine derivatives which have been synthesized and evaluated for their antimicrobial activities. Such compounds exhibit promising antibacterial and antifungal properties, making them potential candidates for the development of new antimicrobial agents. The synthesis processes often involve multi-step reactions, including nucleophilic substitution and cyclization, to introduce various functional groups that could enhance the compound's activity against microbial strains (Al‐Azmi & Mahmoud, 2020).

Tuberculostatic Activity

Phenylpiperazine derivatives, closely related to the compound , have been explored for their tuberculostatic activity. These compounds undergo various chemical transformations to yield derivatives that are tested in vitro for their ability to inhibit the growth of Mycobacterium tuberculosis. The minimum inhibiting concentrations (MIC) of these compounds suggest their potential as tuberculostatic agents, highlighting their significance in the fight against tuberculosis (Foks et al., 2004).

Anticonvulsant Properties

Research into the anticonvulsant properties of related compounds, including those with piperazine and pyrrolidine moieties, has shown promising results. These compounds are synthesized with the aim of exploring their efficacy in preventing seizures. Some derivatives have demonstrated broad-spectrum activity across various seizure models, indicating their potential as novel antiepileptic drugs. The safety profile of these compounds, assessed through preclinical models, supports their further development and investigation in the context of epilepsy treatment (Kamiński et al., 2015).

Anticancer Activities

The synthesis of novel derivatives related to the compound of interest has been driven by the pursuit of new anticancer agents. These derivatives have been evaluated for their ability to inhibit the growth of various cancer cell lines. The structure-activity relationship (SAR) studies aim to optimize the chemical structures for enhanced anticancer activity, with some compounds showing promising results against specific cancer types. This area of research underscores the compound's potential application in oncology (Rahmouni et al., 2016).

Properties

IUPAC Name

5-(4-phenylpiperazin-1-yl)-2-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O3S/c25-18-22-24(28-16-14-27(15-17-28)20-6-2-1-3-7-20)32-23(26-22)19-8-10-21(11-9-19)33(30,31)29-12-4-5-13-29/h1-3,6-11H,4-5,12-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZEBOJCHFZQDBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)N4CCN(CC4)C5=CC=CC=C5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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